1,2,3-Thiadiazole-4-carbohydrazide
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3-thiadiazole derivatives, including 1,2,3-Thiadiazole-4-carbohydrazide, often involves condensation reactions followed by oxidative bond formation. A notable method includes the condensation of semicarbazide or thiosemicarbazide with aldehydes, followed by an I2-mediated oxidative C–O/C–S bond formation, offering a transition-metal-free route to diazole derivatives (Niu et al., 2015).
Molecular Structure Analysis
The molecular structure of 1,2,3-Thiadiazole-4-carbohydrazide is characterized by the presence of a thiadiazole ring fused with a carbohydrazide moiety. This structure is crucial for its reactivity and the formation of various derivatives. Structural elucidation techniques such as NMR and IR spectroscopy, elemental analysis, and X-ray crystallography are commonly employed to confirm the identity and purity of synthesized compounds.
Chemical Reactions and Properties
1,2,3-Thiadiazole-4-carbohydrazides undergo a variety of chemical reactions, including cyclizations, condensations, and substitutions, leading to the formation of a wide array of heterocyclic compounds. These reactions are often mediated by reagents like POCl3, thiocarbohydrazide, and electrophilic reagents, resulting in the formation of thiadiazole derivatives with varied substituents and biological activities (Muğlu et al., 2020).
Physical Properties Analysis
The physical properties of 1,2,3-Thiadiazole-4-carbohydrazide, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. The presence of both nitrogen and sulfur atoms in the thiadiazole ring contributes to its unique physical and chemical characteristics, making it soluble in common organic solvents and allowing for its use in various synthetic applications.
Chemical Properties Analysis
Chemically, 1,2,3-Thiadiazole-4-carbohydrazide exhibits a range of reactivities, including the ability to act as a ligand in coordination chemistry, its use in the synthesis of polymers, and its role as a precursor in the preparation of biologically active molecules. Its chemical properties are exploited in the synthesis of compounds with potential pharmacological activities, demonstrating its importance in medicinal chemistry and drug discovery efforts.
Scientific Research Applications
Pesticide Development
1,2,3-Thiadiazole-4-carbohydrazide derivatives, such as N-tert-butyl-N′-acyl-5-methyl variants, have shown promising results in pesticide development. Notably, certain compounds within this group exhibited exceptional anti-TMV (Tobacco Mosaic Virus) activity, surpassing established pesticides like Ninamycin and tiadinial (Wu et al., 2012).
Synthesis Methods
Novel urea derivatives containing 1,2,3-thiadiazole moiety were synthesized using microwave-assisted condensation. This method offers advantages like high yields, ease of work-up, and being environmentally friendly (Zhi‐Wen Zhai et al., 2015).
Anticancer Evaluation
Hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide exhibited notable cytotoxicity against various human tumor cell lines. Specifically, certain compounds showed significant effects on ovarian cancer cell lines, underlining their potential in cancer treatment (N. Terzioğlu & A. Gürsoy, 2003).
Antimicrobial Activities
New 1,3,4-oxadiazole/thiadiazole and 1,2,4-triazole derivatives, synthesized from 2-aryl-4-methylthiazol-5-carbohydrazides, displayed significant antimicrobial activity. This highlights their potential in combating bacterial and fungal infections (B. Tiperciuc et al., 2012).
Glycogen Synthase Kinase-3β Inhibition
Benzimidazole-based thiadiazole and carbohydrazide conjugates were found to inhibit Glycogen Synthase Kinase-3β effectively. Among them, certain compounds also demonstrated significant antidepressant activity, making them candidates for psychiatric disorder treatment (Imran A Khan et al., 2016).
Physiological Effects on Plants
Synthetic 1,2,3-thiadiazole compounds were studied for their impact on lentil plants. They significantly affected γ-aminobutyric acid levels, reactive oxygen species, and other physiological parameters, indicating their potential in agricultural research (N. AL-Quraan et al., 2015).
Hybrid Compound Synthesis
Research on the synthesis of 1,2,3-thiadiazole-1,2,3-triazole hybrid compounds unveiled their potential in possessing valuable properties of both heterocycles. This suggests applications in creating compounds with enhanced bioactivity (M. A. Tokareva et al., 2019).
Safety And Hazards
Future Directions
The 1,2,3-thiadiazole moiety is an important component of several biologically active compounds, and varying substituents on this aromatic ring is one of the possible methods to develop novel thiadiazole-based drugs for medicine . The discussion in this review article will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .
properties
IUPAC Name |
thiadiazole-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4OS/c4-5-3(8)2-1-9-7-6-2/h1H,4H2,(H,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBQRNGEDIWRJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193996 | |
Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Thiadiazole-4-carbohydrazide | |
CAS RN |
4100-18-9 | |
Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4100-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004100189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4100-18-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID, HYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CN2TVG5BU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.